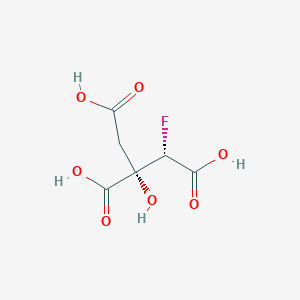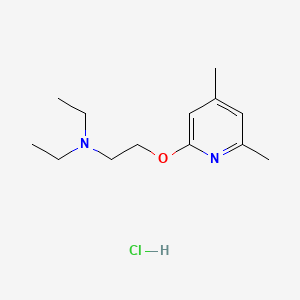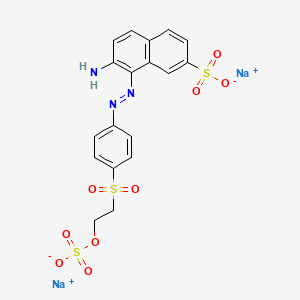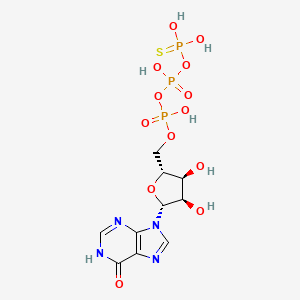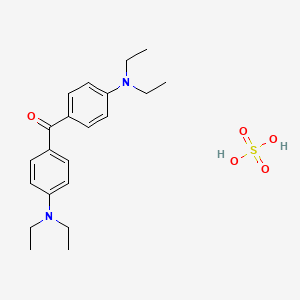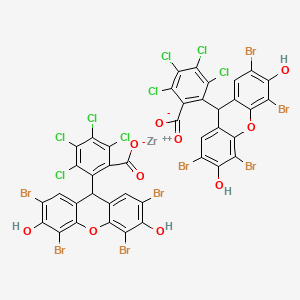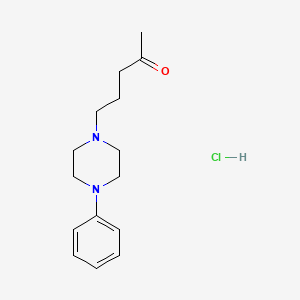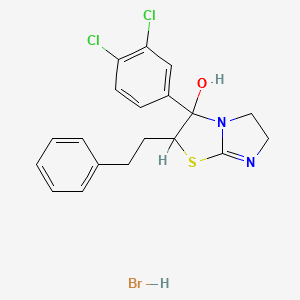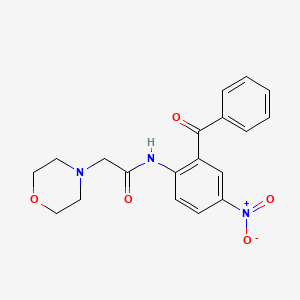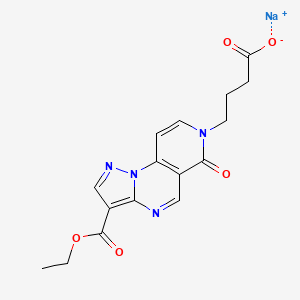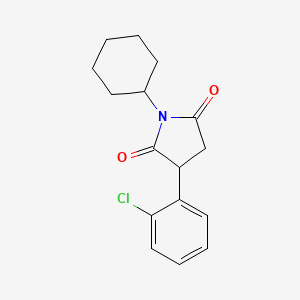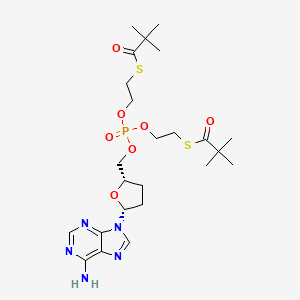
Bis(tBuSATE)ddAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tButylSATE)ddAMP involves the incorporation of S-pivaloyl-2-thioethyl (tButylSATE) groups into β-L-2′,3′-dideoxyadenosine-5′-monophosphate (β-L-ddAMP). The reaction typically requires the use of organic solvents and protective groups to ensure the stability and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for Bis(tButylSATE)ddAMP are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(tButylSATE)ddAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Bis(tButylSATE)ddAMP into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphotriester derivatives, while reduction can produce reduced analogues of the compound .
Scientific Research Applications
Bis(tButylSATE)ddAMP has been extensively studied for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). It acts as a potent inhibitor of viral replication by targeting viral enzymes and interfering with their activity . Additionally, the compound has shown potential in other areas of research, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored as a potential therapeutic agent for viral infections and other diseases.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products
Mechanism of Action
The mechanism of action of Bis(tButylSATE)ddAMP involves its conversion to β-L-2′,3′-dideoxyadenosine-5′-triphosphate (β-L-ddATP) within cells. This active metabolite inhibits viral reverse transcriptase and DNA polymerase, thereby blocking viral replication. The compound’s molecular targets include viral enzymes and cellular pathways involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
2′,5′-dd-3′-AMP-bis(t-Bu-SATE): Another nucleoside analogue with similar antiviral properties.
Bis(tri-tert-butylphosphine)palladium(0): A compound with different applications but similar structural features.
Uniqueness
Bis(tButylSATE)ddAMP is unique due to its specific incorporation of tButylSATE groups, which enhance its metabolic stability and antiviral efficacy. This makes it a valuable compound for antiviral research and potential therapeutic applications .
Properties
CAS No. |
165458-71-9 |
|---|---|
Molecular Formula |
C24H38N5O7PS2 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
S-[2-[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[2-(2,2-dimethylpropanoylsulfanyl)ethoxy]phosphoryl]oxyethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C24H38N5O7PS2/c1-23(2,3)21(30)38-11-9-33-37(32,34-10-12-39-22(31)24(4,5)6)35-13-16-7-8-17(36-16)29-15-28-18-19(25)26-14-27-20(18)29/h14-17H,7-13H2,1-6H3,(H2,25,26,27)/t16-,17+/m0/s1 |
InChI Key |
LXYNKMTUKHOPPK-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


